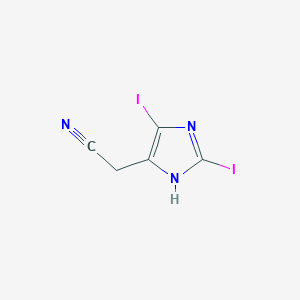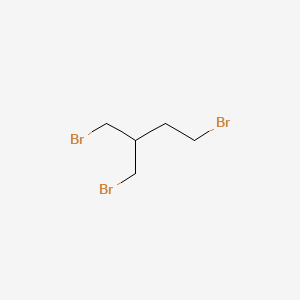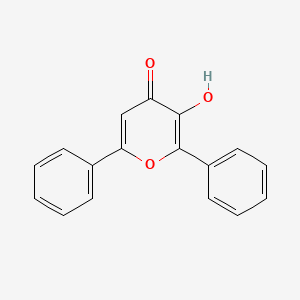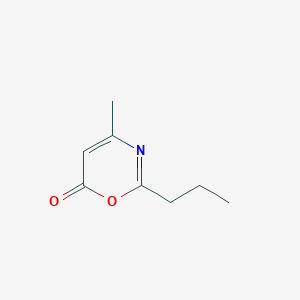
4-Methyl-2-propyl-6H-1,3-oxazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-propyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propyl-6H-1,3-oxazin-6-one can be achieved through several methods. One common approach involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in pyridine or ethanol in the presence of sodium acetate or triethylamine . Another method involves the use of 2-acyloxyazirines, which undergo a radical cascade reaction to form the oxazinone ring .
Industrial Production Methods: Industrial production of this compound often relies on the condensation of 4-oxocarboxylic acids with hydroxylamine due to its efficiency and scalability . The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-propyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazinones, triazines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
4-Methyl-2-propyl-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-propyl-6H-1,3-oxazin-6-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. It can also undergo cyclization reactions, leading to the formation of stable heterocyclic structures . The specific pathways and targets depend on the context of its application, such as its antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
4-Methyl-2-propyl-6H-1,3-oxazin-6-one can be compared with other similar compounds, such as:
4-Hydroxy-6H-1,3-oxazin-6-ones: These compounds have a hydroxyl group at the 4-position and exhibit similar reactivity and applications.
1,3,5-Triazines: These compounds share a similar ring structure and are used in similar applications, such as antimicrobial agents and polymer production.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other oxazinones and triazines .
Propiedades
Número CAS |
118170-48-2 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-methyl-2-propyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C8H11NO2/c1-3-4-7-9-6(2)5-8(10)11-7/h5H,3-4H2,1-2H3 |
Clave InChI |
LTMQZOCGVDWUKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=CC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


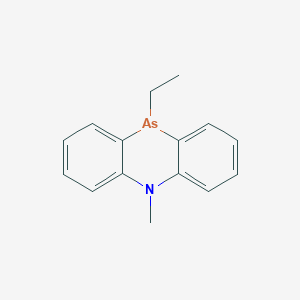
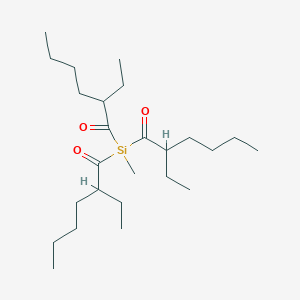
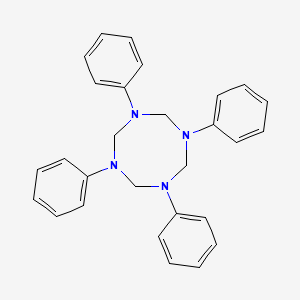

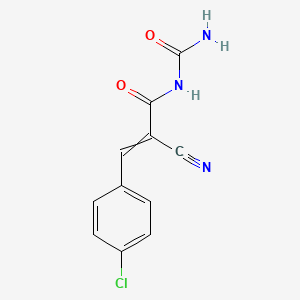
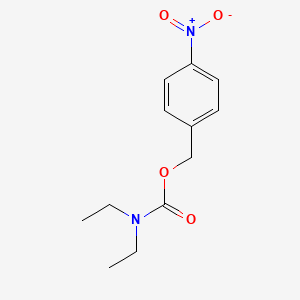
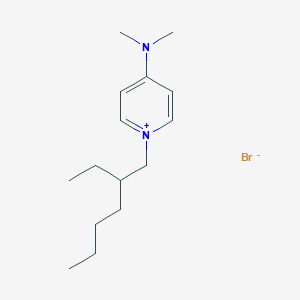
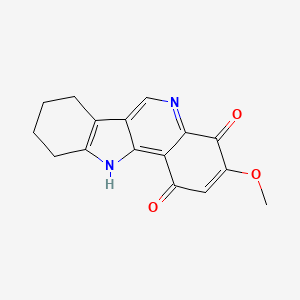
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
